![molecular formula C18H16F2N4O2S B10937168 2-[4-(Difluoromethoxy)-3-ethoxyphenyl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10937168.png)
2-[4-(Difluoromethoxy)-3-ethoxyphenyl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-[4-(Difluoromethoxy)-3-ethoxyphenyl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of triazolopyrimidines. This compound has garnered significant interest in the scientific community due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. The unique structural features of this compound, including the presence of difluoromethoxy and ethoxy groups, contribute to its distinct chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Difluoromethoxy)-3-ethoxyphenyl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyrimidine core.
Introduction of the Difluoromethoxy and Ethoxy Groups: The difluoromethoxy and ethoxy groups are introduced through nucleophilic substitution reactions using suitable reagents such as difluoromethyl ether and ethyl iodide.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Difluoromethoxy)-3-ethoxyphenyl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.
Substitution: Halogenating agents, alkylating agents, and other reagents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
2-[4-(Difluoromethoxy)-3-ethoxyphenyl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied as a potential kinase inhibitor, particularly for its ability to inhibit CDK2, a target for cancer treatment.
Biological Studies: It is used in biological assays to study cell cycle progression and apoptosis induction in cancer cells.
Chemical Probes: The compound serves as a chemical probe for studying the structure-activity relationships of triazolopyrimidines.
Drug Development: It is explored as a lead compound for developing new therapeutic agents for cancer and other diseases.
Mechanism of Action
The mechanism of action of 2-[4-(Difluoromethoxy)-3-ethoxyphenyl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves the inhibition of CDK2 (cyclin-dependent kinase 2). The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, which is essential for cell cycle progression . This inhibition leads to cell cycle arrest and induction of apoptosis in cancer cells . Molecular docking studies have shown that the compound forms essential hydrogen bonds with key residues in the CDK2 active site, contributing to its inhibitory activity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and are also studied as kinase inhibitors.
Thioglycoside Derivatives: These compounds have similar biological activities and are explored for their cytotoxic effects against cancer cells.
Tris[1,2,4]triazolo[1,3,5]triazine Derivatives:
Uniqueness
2-[4-(Difluoromethoxy)-3-ethoxyphenyl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of difluoromethoxy and ethoxy groups enhances its potency as a kinase inhibitor and contributes to its selectivity towards CDK2 .
Properties
Molecular Formula |
C18H16F2N4O2S |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
4-[4-(difluoromethoxy)-3-ethoxyphenyl]-11,12-dimethyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C18H16F2N4O2S/c1-4-25-13-7-11(5-6-12(13)26-18(19)20)15-22-16-14-9(2)10(3)27-17(14)21-8-24(16)23-15/h5-8,18H,4H2,1-3H3 |
InChI Key |
JHAUXUXJXHRPMA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=NN3C=NC4=C(C3=N2)C(=C(S4)C)C)OC(F)F |
Origin of Product |
United States |
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